3-Chloro-4-nitropyridine hydrochloride
Overview
Description
3-Chloro-4-nitropyridine hydrochloride is an organic compound belonging to the pyridine family. It is characterized by the presence of a chlorine atom at the third position and a nitro group at the fourth position on the pyridine ring, with an additional hydrochloride group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive nature.
Synthetic Routes and Reaction Conditions:
Nitration of 3-Chloropyridine: The synthesis typically begins with 3-chloropyridine, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the fourth position.
Hydrochloride Formation: The resulting 3-chloro-4-nitropyridine is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used. Large reactors are employed to carry out the nitration and subsequent hydrochloride formation. The reaction conditions are carefully monitored to maximize yield and purity.
Continuous Process: For large-scale production, a continuous process may be adopted. This involves the continuous feeding of reactants and removal of products, which can enhance efficiency and reduce production costs.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like iron powder in acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Catalytic hydrogenation is performed under mild conditions using palladium on carbon as a catalyst. Chemical reduction with iron powder is carried out in the presence of hydrochloric acid.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 3-chloro-4-aminopyridine hydrochloride.
Substituted Pyridines: Nucleophilic substitution reactions can produce a variety of substituted pyridines depending on the nucleophile used.
Chemistry:
Intermediate in Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with transition metals.
Biology and Medicine:
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients, particularly those with antimicrobial and anti-inflammatory properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Industry:
Agrochemicals: It is used in the production of herbicides and insecticides.
Material Science: It is explored for use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-nitropyridine hydrochloride and its derivatives depends on the specific application. In pharmaceuticals, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine atom can facilitate binding interactions with biological targets.
Comparison with Similar Compounds
3-Chloro-4-aminopyridine: Similar structure but with an amino group instead of a nitro group.
4-Chloro-3-nitropyridine: Similar but without the hydrochloride group.
Uniqueness:
Reactivity: The presence of both chlorine and nitro groups makes 3-chloro-4-nitropyridine hydrochloride highly reactive, suitable for various chemical transformations.
Versatility: Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for advancements in chemistry, biology, and industry.
Properties
IUPAC Name |
3-chloro-4-nitropyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBRSCJNUPCFIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743166 | |
Record name | 3-Chloro-4-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257849-11-8 | |
Record name | 3-Chloro-4-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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